8-(4-ethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Description
Properties
IUPAC Name |
8-(4-ethylphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-11-3-5-12(6-4-11)13-8-18(20)19-15-9-17-16(7-14(13)15)21-10-22-17/h3-7,9,13H,2,8,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZVLLUJWMADPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-338412 involves several steps, typically starting with the fermentation of Streptomyces species. The compound is then extracted and purified using various chromatographic techniques. Industrial production methods often involve optimizing the fermentation conditions to maximize yield and purity .
Chemical Reactions Analysis
WAY-338412 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-338412 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study protein synthesis and DNA replication.
Biology: It is used to investigate the mechanisms of action of various biological processes.
Medicine: It has potential therapeutic applications in treating bacterial infections and certain types of cancer.
Industry: It is used in the production of antibiotics and other pharmaceuticals.
Mechanism of Action
WAY-338412 exerts its effects by inhibiting peptidyl transferase or the 80S ribosome system, which are essential for protein and DNA synthesis. This inhibition leads to the disruption of these processes, ultimately resulting in the death of the bacterial cells .
Comparison with Similar Compounds
Key Observations:
- Substituent Impact : Electron-withdrawing groups (e.g., chloro in ) enhance antimicrobial activity, while lipophilic groups (e.g., ethylphenyl in the target compound) may improve pharmacokinetics .
- Core Modifications: Chromenone derivatives () exhibit apoptosis induction, whereas dioxolo-quinolinones () are prioritized for synthetic efficiency.
Electronic and Reactivity Profiles
Density functional theory (DFT) studies on analogous compounds (e.g., phenyl-substituted dioxoloquinolinones) reveal:
- HOMO-LUMO Gaps : Narrow energy gaps (Δ ≈ 4.5 eV) suggest high reactivity, favoring interactions with biological targets .
- Electrophilicity Index (ω): Values >1.5 eV indicate strong electrophilic character, aligning with observed enzyme inhibition in quinoline derivatives .
- NMR Chemical Shifts : Substituents like 4-ethylphenyl cause deshielding in ¹H NMR (δ ≈ 7.2–7.8 ppm), consistent with aromatic proton environments in similar compounds .
Biological Activity
8-(4-ethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a member of the quinoline family, known for its diverse biological activities. This compound features a complex heterocyclic structure that contributes to its pharmacological properties. The biological activity of quinoline derivatives has been extensively studied, particularly in the context of anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 297.31 g/mol. Its structure includes a quinoline core fused with a dioxole ring system, which is pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H15NO4 |
| Molecular Weight | 297.31 g/mol |
| InChI Key | SXOBBYMRVAPLDB-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. The ability of these compounds to interact with DNA and inhibit its synthesis is crucial for their anticancer potential. Specifically, studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms such as oxidative stress and interference with cell cycle regulation.
-
Mechanism of Action :
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication.
- Oxidative Stress Induction : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Case Studies :
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. The presence of the dioxole moiety in this compound enhances its ability to inhibit bacterial growth.
- Efficacy Against Pathogens :
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives are attributed to their ability to modulate cytokine production and inhibit inflammatory pathways.
- Mechanism :
- The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
- Research Findings :
Q & A
Basic: What are the critical steps for synthesizing 8-(4-ethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including cyclization, sulfonation, or coupling steps. Key considerations include:
- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but require monitoring to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency, while non-polar solvents stabilize intermediates .
- Purification : Use column chromatography or recrystallization to isolate the compound, with HPLC (C18 columns, acetonitrile/water gradients) to confirm purity ≥95% .
- Analytical validation : Employ H/C NMR (δ 7–8 ppm for aromatic protons, δ 3–4 ppm for dioxolane groups) and FT-IR (C=O stretch ~1700 cm) for structural confirmation .
Advanced: How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy for this compound?
Answer:
Discrepancies often arise from bioavailability or metabolic instability. Methodological approaches include:
- Pharmacokinetic profiling : Assess plasma stability and hepatic microsomal metabolism to identify rapid degradation pathways .
- Prodrug modification : Introduce protective groups (e.g., acetyl or PEGylation) to enhance metabolic stability, guided by SAR studies of analogs .
- Tissue distribution studies : Use radiolabeled tracers (e.g., C) to quantify compound accumulation in target organs versus plasma .
Basic: Which spectroscopic techniques are prioritized for structural characterization, and what key spectral markers should be analyzed?
Answer:
- H NMR : Focus on aromatic protons (δ 6.5–8.5 ppm), dioxolane methylene groups (δ 4.0–5.0 ppm), and ethylphenyl substituents (δ 1.2–1.4 ppm for CH) .
- C NMR : Identify carbonyl carbons (δ ~170–180 ppm) and quaternary carbons in the quinoline core .
- HPLC-MS : Use ESI+ mode to detect [M+H] ions, ensuring molecular weight alignment (e.g., m/z 353.3 for CHNO) .
Advanced: What strategies are recommended for elucidating the compound’s mechanism of action when target identification assays yield conflicting results?
Answer:
- Thermal shift assays : Screen recombinant protein libraries to identify binding partners via changes in thermal denaturation profiles .
- CRISPR-Cas9 knockout models : Validate candidate targets by correlating gene knockout with loss of compound activity in cell-based assays .
- Chemoproteomics : Use photoaffinity labeling or activity-based probes to capture interacting proteins, followed by LC-MS/MS identification .
Basic: How should solubility and logP be experimentally determined, and how do these properties influence formulation?
Answer:
- Solubility : Use shake-flask method in buffers (pH 1–7.4) and organic solvents (e.g., DMSO), quantified via UV-Vis at λ ~280 nm .
- logP : Measure via octanol-water partitioning, with HPLC retention time as a proxy (Crippen method logP ~2.1) .
- Formulation : Low aqueous solubility may necessitate nanoemulsions or cyclodextrin complexes for in vivo studies .
Advanced: How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in analogs?
Answer:
- Scaffold diversification : Synthesize analogs with substitutions at the ethylphenyl (e.g., halogenation) or dioxolane positions (e.g., methyl/ethoxy) .
- Biological profiling : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituents with potency/selectivity .
- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
Basic: What are the best practices for ensuring reproducibility in multi-step synthetic protocols?
Answer:
- Detailed reaction logs : Document exact stoichiometry, solvent batches, and purification thresholds (e.g., ≥98% purity) .
- Intermediate characterization : Validate each step via H NMR and TLC (R values) before proceeding .
- Quality control : Use internal standards (e.g., deuterated analogs) for NMR and spike recovery tests in HPLC .
Advanced: How can environmental fate studies be designed to assess the compound’s ecotoxicological impact?
Answer:
- Biodegradation assays : Incubate with soil microbiota and quantify residual compound via LC-MS/MS over 28 days .
- Aquatic toxicity : Test Daphnia magna (EC) and algal growth inhibition, following OECD guidelines 202/201 .
- Bioaccumulation : Measure bioconcentration factors (BCF) in fish models using C-labeled compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
